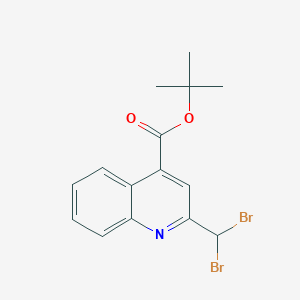

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate

Vue d'ensemble

Description

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate: is a chemical compound with the molecular formula C15H15Br2NO2 and a molecular weight of 401.1 g/mol . It is a colorless to yellow liquid that is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : The synthesis of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate typically involves the bromination of a quinoline derivative followed by esterification. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods: : While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing safety measures for handling bromine and other reagents .

Analyse Des Réactions Chimiques

Types of Reactions: : Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different quinoline derivatives.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quinoline derivatives with various functional groups, while oxidation can produce quinoline N-oxides .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer agents. Its unique quinoline structure enhances biological activity, making it a valuable component in drug design. For instance, it has been utilized in the development of inhibitors targeting specific kinases involved in cancer progression.

| Compound | Target | Activity |

|---|---|---|

| C17 | DYRK2 | Potent inhibitor with IC50 in single-digit nanomolar range |

| Makaluvamine D | Topoisomerase II | Anti-neoplastic agent derived from marine alkaloids |

Material Science

Development of Advanced Materials

This compound is employed in creating advanced materials such as polymers and coatings. The presence of bromine enhances flame retardancy and thermal stability, making it suitable for applications requiring high-performance materials. Its chemical stability allows for modifications that can improve the efficacy of these materials.

| Material Type | Application | Enhancement |

|---|---|---|

| Polymers | Coatings | Improved flame retardancy |

| Composites | Structural | Enhanced thermal stability |

Agricultural Chemistry

Potential as Pesticides and Herbicides

Research is ongoing to explore the potential of this compound as a pesticide or herbicide. Its chemical properties are being investigated to target specific plant pathogens effectively, which could lead to improved agricultural productivity while minimizing environmental impact.

| Application | Target Organism | Effectiveness |

|---|---|---|

| Herbicide | Weeds | Selective targeting |

| Pesticide | Fungal pathogens | Increased efficacy |

Organic Synthesis

Versatile Building Block

In organic chemistry, this compound serves as a building block for synthesizing complex molecules through various reaction pathways. Its ability to facilitate diverse synthetic routes streamlines research processes and enhances the efficiency of chemical synthesis.

| Synthesis Method | Product Type | Advantages |

|---|---|---|

| Nucleophilic substitution | Alkaloids | High yield synthesis |

| Cross-coupling reactions | Complex pharmaceuticals | Versatile applications |

Analytical Chemistry

Detection and Quantification Methods

this compound is utilized in analytical methods for detecting and quantifying quinoline derivatives in environmental samples. This application is crucial for pollution monitoring and control, enabling researchers to assess the presence of these compounds in various matrices.

| Analytical Technique | Application Area | Outcome |

|---|---|---|

| HPLC | Environmental monitoring | Accurate quantification of contaminants |

| Spectroscopy | Compound identification | Enhanced detection sensitivity |

Case Studies

- Pharmaceutical Research on DYRK2 Inhibition

- Material Science Innovations

- Agricultural Applications

Mécanisme D'action

The mechanism of action of tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 2-(bromomethyl)quinoline-4-carboxylate: Similar structure but with one bromine atom.

Tert-butyl 2-(chloromethyl)quinoline-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Tert-butyl 2-(iodomethyl)quinoline-4-carboxylate: Similar structure but with an iodine atom instead of bromine.

Uniqueness: : Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific chemical reactions and research applications .

Activité Biologique

Tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound features a quinoline core, which is known for its diverse biological activities. The synthesis typically involves the bromination of quinoline derivatives followed by carboxylation processes. The compound can be synthesized through various methods, including nucleophilic substitution reactions and coupling reactions involving quinoline derivatives.

2. Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial, anticancer, and antiviral agent.

2.1 Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown potent activity against various bacterial strains:

| Compound | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|

| This compound | 25 | 1 × 10^-5 |

| Standard Drug (e.g., Ciprofloxacin) | 27 | 1 × 10^-6 |

In a study, the compound demonstrated an inhibition zone of 25 mm against Escherichia coli, indicating its potential as an antimicrobial agent .

2.2 Anticancer Activity

The anticancer properties of quinoline derivatives have been extensively studied. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | ROS generation and tubulin interference |

| KB-V1 | 14 | ROS generation and apoptosis induction |

In vitro studies have shown that this compound induces apoptosis in cancer cells through reactive oxygen species (ROS) generation and interference with tubulin polymerization .

2.3 Antiviral Activity

Recent investigations have indicated that quinoline derivatives can inhibit viral replication. This compound has shown promising results against certain viruses:

| Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Hepatitis C | 1.1 | >80 | >72 |

| Influenza A | 7.7 | >80 | >10 |

The selectivity index indicates a favorable therapeutic window for further development as an antiviral agent .

3.1 Study on Antimicrobial Properties

A comprehensive study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The findings suggested that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values comparable to standard antibiotics .

3.2 Study on Anticancer Mechanisms

In another study focusing on anticancer mechanisms, this compound was found to induce cell cycle arrest in the G2/M phase in MCF-7 cells. This effect was attributed to ROS-mediated pathways leading to apoptosis .

4. Applications in Pharmaceutical Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development:

- Antimicrobial Agents : Potential development into new antibiotics targeting resistant strains.

- Anticancer Drugs : Further optimization may yield effective treatments for various cancers.

- Antiviral Therapeutics : Investigated for use in treating viral infections like Hepatitis C.

5. Conclusion

This compound represents a valuable compound in medicinal chemistry with promising biological activities across multiple domains such as antimicrobial, anticancer, and antiviral applications. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.

Propriétés

IUPAC Name |

tert-butyl 2-(dibromomethyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Br2NO2/c1-15(2,3)20-14(19)10-8-12(13(16)17)18-11-7-5-4-6-9(10)11/h4-8,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLABLVZXQMBVGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC2=CC=CC=C21)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.